molecular formula C21H16ClN5O3 B11427348 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile

4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile

Cat. No.: B11427348
M. Wt: 421.8 g/mol
InChI Key: VHUIWJKQHMAFJU-UHFFFAOYSA-N
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Description

4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile is a complex organic compound featuring a purine derivative linked to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Introduction of the 2-chlorobenzyl Group: This step involves the alkylation of the purine core with 2-chlorobenzyl chloride under basic conditions.

    Attachment of the Benzoate Group: The final step is the esterification or etherification of the purine derivative with 4-cyanophenol under acidic or basic conditions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The purine core is particularly interesting due to its resemblance to nucleotides, which are key biological molecules.

Medicine

Medicinally, compounds with similar structures have been investigated for their antiviral, anticancer, and anti-inflammatory properties. The presence of the purine core suggests potential interactions with biological targets such as kinases and other enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include kinases, which are enzymes that play crucial roles in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzaldehyde derivatives: These compounds share the benzonitrile group but differ in the substituents on the aromatic ring.

    Purine derivatives: Compounds like caffeine and theobromine, which also contain a purine core but differ in their side chains.

Uniqueness

What sets 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile apart is the combination of the purine core with the benzonitrile group, providing a unique set of chemical properties and potential biological activities. This dual functionality is not commonly found in simpler purine or benzonitrile derivatives, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C21H16ClN5O3

Molecular Weight

421.8 g/mol

IUPAC Name

4-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxybenzonitrile

InChI

InChI=1S/C21H16ClN5O3/c1-25-18-17(19(28)26(2)21(25)29)27(12-14-5-3-4-6-16(14)22)20(24-18)30-15-9-7-13(11-23)8-10-15/h3-10H,12H2,1-2H3

InChI Key

VHUIWJKQHMAFJU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C#N)CC4=CC=CC=C4Cl

Origin of Product

United States

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